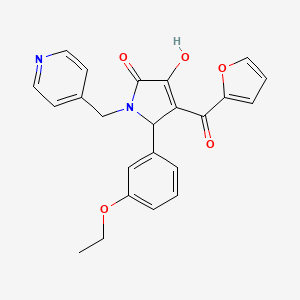
(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-tioxo-1,3-tiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la familia de las tiazolidinonas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidinona, un grupo ciclopentil y una porción dimetoxi-bencilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-tioxo-1,3-tiazolidin-4-ona típicamente implica la condensación de un derivado de tiazolidinona con un grupo ciclopentil y una porción dimetoxi-bencilideno. La reacción generalmente se lleva a cabo en condiciones suaves, a menudo en presencia de una base como el hidróxido de sodio o el carbonato de potasio. La mezcla de reacción se calienta para facilitar la formación del producto deseado, que luego se purifica mediante técnicas como la recristalización o la cromatografía.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para (5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-tioxo-1,3-tiazolidin-4-ona no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de métodos de purificación eficientes para garantizar que el compuesto cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-tioxo-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, particularmente en la porción bencilideno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden emplear reactivos como los halógenos, los agentes alquilantes o los agentes acilantes en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción podría producir tioles u otros derivados reducidos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Ha mostrado potencial como molécula bioactiva con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto puede usarse en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas clave. En la investigación del cáncer, el compuesto puede inducir la apoptosis o inhibir la proliferación celular a través de varias vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-tioxo-1,3-tiazolidin-4-ona
- (5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-oxo-1,3-tiazolidin-4-ona
- (5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-imino-1,3-tiazolidin-4-ona
Singularidad
La singularidad de (5Z)-3-ciclopentil-5-(2,3-dimetoxi-bencilideno)-2-tioxo-1,3-tiazolidin-4-ona radica en sus características estructurales específicas, que le confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes perfiles de reactividad, estabilidad y bioactividad, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C17H19NO3S2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(5Z)-3-cyclopentyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H19NO3S2/c1-20-13-9-5-6-11(15(13)21-2)10-14-16(19)18(17(22)23-14)12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3/b14-10- |
Clave InChI |
UXBPOSIJVDWIJK-UVTDQMKNSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3 |
SMILES canónico |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135332.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)
![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)
![N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide](/img/structure/B12135360.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)

![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12135399.png)
